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Compound of Interest

Compound Name: EB-0176

Cat. No.: B15142786 Get Quote

For researchers and drug development professionals navigating the complexities of

glycosidase inhibitors, N-substituted valiolamine derivatives represent a promising class of

compounds with significant therapeutic potential. Among these, EB-0176 has emerged as a

potent inhibitor of endoplasmic reticulum (ER) α-glucosidases, showcasing its potential as a

broad-spectrum antiviral agent. This guide provides an objective comparison of EB-0176 with

other N-substituted valiolamine derivatives, supported by experimental data, detailed protocols,

and pathway visualizations to inform further research and development.

Comparative Potency: A Data-Driven Overview
The inhibitory activity of N-substituted valiolamine derivatives varies significantly based on the

nature of the N-substituent, which influences the compound's affinity for the target enzyme. The

following tables summarize the 50% inhibitory concentrations (IC50) of EB-0176 and other

derivatives against key α-glucosidases.

Table 1: Inhibitory Activity against Intestinal α-Glucosidases (Antidiabetic Target)
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Compound N-Substituent Sucrase IC50 (µM) Maltase IC50 (µM)

Valiolamine -H 1.2 0.48

Derivative 6 -CH(CH₂OH)₂ 0.048 0.038

Derivative 8a
-(1R,2R)-2-

hydroxycyclohexyl
0.024 0.015

Derivative 9a
-(R)-(-)-β-

hydroxyphenethyl
0.032 0.021

Derivative 23a

4-O-α-D-

glucopyranosyl-α-D-

glucopyranosyl

0.011 0.007

Derivative 24a

4-O-α-D-

glucopyranosyl-4-O-α-

D-glucopyranosyl-α-

D-glucopyranosyl

0.008 0.005

Derivative 34a

6-deoxy-6-[(1R,2R)-2-

hydroxycyclohexyl]ami

no-α-D-

glucopyranosyl

0.018 0.012

Data sourced from "Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted

valiolamine derivatives as potential oral antidiabetic agents"[1].

Table 2: Inhibitory Activity against ER α-Glucosidases (Antiviral Target)[2]
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Compound N-Substituent α-Glu I IC50 (µM) α-Glu II IC50 (µM)

EB-0155 (Valiolamine) -H 87.39 >100

EB-0149 Short alkyl chain 29.54 38.69

EB-0151 Long alkyl chain 10.77 0.4902

EB-0150 - 0.73 0.0337

EB-0281 - 2.422 1.01

EB-0283 - 3.664 37.0

EB-0288 - 1.1284 N.D.

EB-0152

Tetrazole group and

nitroxide on an

aminophenyl ring

32.05 1.419

EB-0156

Triazole group and

nitroxide on an

aminophenyl ring

0.0479 <0.001

EB-0159

Triazole group and

nitroxide on an

aminophenyl ring

1.27 0.0155

EB-0176

Pyrimidine group and

nitroxide on an

aminophenyl ring

0.6439 0.0011

N.D. = Not Determined. Data sourced from "N-Substituted Valiolamine Derivatives as Potent

Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity"[2].

As evidenced by the data, the N-substituent plays a critical role in determining the inhibitory

potency and selectivity of these compounds. While many derivatives show strong inhibition of

intestinal α-glucosidases, making them potential candidates for antidiabetic therapies, a distinct

set of structural modifications, such as those in EB-0176, confer potent activity against ER α-

glucosidases, highlighting their antiviral potential.[2][3][4]
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Mechanism of Action: A Two-Pronged Therapeutic
Potential
The therapeutic applications of N-substituted valiolamine derivatives stem from their ability to

competitively inhibit α-glucosidases in different cellular compartments.

1. Antidiabetic Action in the Small Intestine:

In the context of type 2 diabetes, these compounds act as competitive inhibitors of α-

glucosidases located in the brush border of the small intestine. By mimicking the structure of

dietary carbohydrates, they bind to the active site of enzymes like sucrase and maltase,

thereby preventing the breakdown of complex sugars into absorbable monosaccharides. This

delayed carbohydrate digestion leads to a reduction in postprandial hyperglycemia.
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Caption: Competitive inhibition of intestinal α-glucosidases by N-substituted valiolamine

derivatives.

2. Broad-Spectrum Antiviral Activity via ER α-Glucosidase Inhibition:

Many enveloped viruses, including Dengue virus and SARS-CoV-2, rely on the host cell's ER

quality control (ERQC) machinery for the proper folding of their glycoproteins, which is

essential for viral replication and infectivity.[2][3][4] N-substituted valiolamine derivatives, such

as EB-0176, inhibit the ER α-glucosidases I and II, which are key enzymes in the
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calnexin/calreticulin cycle of the ERQC pathway.[2][3] This inhibition leads to the accumulation

of misfolded viral glycoproteins, ultimately disrupting the viral life cycle.[3]
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Caption: Inhibition of the ER glycoprotein quality control pathway by EB-0176.

Experimental Protocols
General Synthesis of N-Substituted Valiolamine Derivatives (Reductive Amination)

The primary synthetic route to N-substituted valiolamine derivatives is through reductive

amination. This one-pot reaction involves the formation of an intermediate imine or iminium ion
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from a branched-chain inosose derivative and the desired amine, which is then reduced in situ.
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Caption: General workflow for the synthesis of N-substituted valiolamine derivatives.

Detailed Methodology:

Imine Formation: A solution of the branched-chain inosose derivative and the appropriate

amine in a suitable solvent (e.g., methanol) is stirred at room temperature. The reaction

progress is monitored by thin-layer chromatography (TLC).

Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent,

such as sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture

at 0°C. The reaction is allowed to proceed until completion.

Work-up and Purification: The reaction mixture is quenched, and the product is extracted

with an organic solvent. The combined organic layers are washed, dried, and concentrated.

The crude product is then purified by column chromatography.

Deprotection (if necessary): If protecting groups are used (e.g., benzyl groups), they are

removed in a subsequent step, often by catalytic hydrogenation.

Characterization: The final product is characterized by standard analytical techniques,

including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of the synthesized compounds

against α-glucosidases.
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Materials:

α-Glucosidase enzyme (from Saccharomyces cerevisiae or porcine intestine)

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

Phosphate buffer (pH 6.8)

Test compounds (N-substituted valiolamine derivatives)

Acarbose (as a positive control)

Sodium carbonate (to stop the reaction)

96-well microplate reader

Procedure:

A solution of the α-glucosidase enzyme in phosphate buffer is prepared.

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a

96-well plate at various concentrations.

The enzyme solution is added to the wells containing the test compound and incubated for a

short period.

The substrate, pNPG, is added to initiate the reaction. The plate is incubated at 37°C.

The reaction is stopped by the addition of sodium carbonate.

The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate

reader.

The percentage of inhibition is calculated for each concentration of the test compound.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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Conclusion
EB-0176 stands out as a highly potent inhibitor of ER α-glucosidases I and II, demonstrating its

significant potential as a broad-spectrum antiviral agent. The comparative data clearly indicate

that specific N-substitutions on the valiolamine scaffold are crucial for targeting these

intracellular enzymes effectively. While other derivatives exhibit strong inhibitory activity against

intestinal α-glucosidases, suggesting their utility in managing metabolic disorders like type 2

diabetes, the unique structural features of EB-0176 and similar compounds open up new

avenues for the development of host-targeted antiviral therapies. Further research into the

structure-activity relationships of these compounds will be instrumental in designing next-

generation glycosidase inhibitors with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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